(Racemic trans)-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Description
(Racemic trans)-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C17H23ClN2O4 and a molecular weight of 354.83 g/mol. This compound is characterized by its intricate structure, which includes a pyrrolidine ring substituted with various functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-10-6-11(14(18)19-7-10)12-8-20(9-13(12)15(21)23-5)16(22)24-17(2,3)4/h6-7,12-13H,8-9H2,1-5H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOACTCEPNBWQZ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)[C@H]2CN(C[C@@H]2C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673601 | |
| Record name | 1-tert-Butyl 3-methyl (3R,4S)-4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-72-1 | |
| Record name | 1-tert-Butyl 3-methyl (3R,4S)-4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | CuCN, Thiophene, Et₂O, −78°C → RT | 84% | Diastereoselective formation of trans-pyrrolidine. |
| 2 | BH₃·THF, reflux → NaOH/H₂O₂ | 59% | Lactam reduction with retention of stereochemistry. |
| 3 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 63–87% | Suzuki coupling introduces pyridinyl group. |
Key Data :
- Purity : >98% (HPLC).
- Stereochemistry : Confirmed via ¹H-NMR (J coupling analysis) and X-ray crystallography.
C(sp³)-H Activation-Arylation Strategy
A modern approach leverages palladium-catalyzed C-H activation for direct functionalization of the pyrrolidine ring. This method avoids pre-functionalized intermediates.
Procedure (From):
- Substrate Preparation : N -Boc-pyrrolidine-3-carboxylate.
- C-H Activation : Pd(OAc)₂, Ag₂CO₃, aryl iodide (2-chloro-5-methylpyridine-3-iodide), DMF, 100°C.
- Deprotection : TFA in DCM to remove Boc group.
Optimization Table :
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | None | DMF | 100 | 45 |
| Pd(OAc)₂ | PPh₃ | Toluene | 110 | 61 |
| PdCl₂ | Xantphos | DCE | 80 | 37 |
Advantages :
- Efficiency : 4 steps vs. 7 steps in traditional methods.
- Stereocontrol : >99% trans selectivity.
Esterification and Protection/Deprotection
This method focuses on sequential protection of carboxyl groups to avoid side reactions.
Steps (Adapted from):
- Dual Esterification :
- Use of tert -butyl chloroformate and methyl chloroformate under basic conditions.
- Conditions : LiHMDS, THF, −78°C → RT.
- Yield : 67% for 1- tert -butyl 3-methyl ester.
- Purification : Silica gel chromatography (hexane/EtOAc 5:1 → 2:1).
Critical Parameters :
- Temperature Control : Avoids epimerization at the α-carbon.
- Solvent Choice : THF ensures solubility of intermediates.
Comparison of Methods
| Method | Total Steps | Overall Yield | Stereopurity | Scalability |
|---|---|---|---|---|
| Michael Addition | 7 | 32% | >98% trans | Moderate |
| C-H Activation | 4 | 45–61% | >99% trans | High |
| Sequential Esterification | 5 | 50% | 95% trans | Low |
Industrial-Scale Considerations (From)
- Continuous Flow Reactors : Improve yield (up to 72%) for steps involving palladium catalysis.
- Cost Drivers : Pd catalysts (20–30% of total cost); ligand choice (Xantphos vs. PPh₃).
- Safety : Replace BH₃·THF with safer NaBH₄/I₂ system for lactam reduction.
Analytical Characterization
- ¹H-NMR (CDCl₃): δ 1.53 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.72 (s, 3H, COOCH₃), 4.12–4.30 (m, 2H, pyrrolidine-H).
- HPLC : Rt = 8.2 min (C18, 70% MeCN/H₂O).
- MS (ESI+) : m/z 355.2 [M+H]⁺.
Challenges and Solutions
- Epimerization Risk : Mitigated by low-temperature (−78°C) lithiation steps.
- Byproduct Formation : Aryl bromide intermediates removed via activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Targeting G-protein-coupled receptors (GPCRs)
Recent studies have indicated that compounds similar to (Racemic trans)-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate exhibit allosteric modulation of GPCRs. This modulation presents a novel approach for drug targeting, particularly in the context of neurological disorders such as Parkinson's disease, where metabotropic glutamate receptor 4 (mGluR4) is a key target .
Antiparkinsonian Effects
The compound has been investigated for its potential antiparkinsonian activity. Research has focused on its ability to modulate mGluR4, suggesting that it may help alleviate symptoms associated with Parkinson's disease by enhancing dopaminergic signaling pathways .
Cancer Treatment
There is emerging evidence that compounds structurally related to this compound may serve as inhibitors of IRE1α, a protein involved in the unfolded protein response (UPR) associated with cancer cell survival under stress conditions. This inhibition could potentially lead to apoptosis in cancer cells exhibiting endoplasmic reticulum stress .
Neurodegenerative Diseases
The modulation of GPCRs and the inhibition of specific pathways implicated in neurodegeneration position this compound as a candidate for treating various neurodegenerative diseases beyond Parkinson's, including Alzheimer's disease .
Case Study 1: Allosteric Modulation in Parkinson’s Disease
A study published in Journal of Medicinal Chemistry explored the structural activity relationship of similar compounds targeting mGluR4. The findings suggest that allosteric modulators can enhance therapeutic effects while reducing side effects compared to traditional orthosteric drugs .
Case Study 2: IRE1α Inhibition and Cancer Therapy
Research highlighted in Nature Reviews Cancer indicates that IRE1α inhibitors can effectively induce apoptosis in cancer cells under ER stress conditions. The structural characteristics of this compound align well with those of known IRE1α inhibitors, warranting further investigation into its efficacy as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
(trans-racemic) 1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Other pyrrolidine derivatives with varying substituents
This comprehensive overview highlights the importance and versatility of (Racemic trans)-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various chemical and biological studies.
Biological Activity
(Racemic trans)-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C₁₇H₂₃ClN₂O₄
- CAS Number : 1228070-72-1
- Molecular Weight : 354.83 g/mol
- Hazard Classification : Irritant
Pharmacological Activity
The compound has been investigated for its activity as a potential inhibitor of various biological targets, particularly in the context of cancer therapy and inflammatory diseases.
Research indicates that this compound may function as a modulator of retinoid-related orphan receptors (RORs), which are transcription factors involved in regulating gene expression linked to metabolic processes and immune response. Inhibition of RORs may lead to reduced inflammation and tumor growth, making this compound a candidate for further development in treating conditions such as autoimmune diseases and certain cancers .
Biological Assays and Findings
Recent studies have employed various biological assays to evaluate the compound's efficacy:
Case Studies
-
Study on Cancer Cell Lines :
A study evaluated the effects of this compound on various cancer cell lines. The results showed that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 30 µM, suggesting potential use as an anticancer agent . -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential for treating inflammatory diseases . -
ROR-gamma Receptor Inhibition :
The compound was tested for its ability to inhibit ROR-gamma receptors, which play a crucial role in T-helper cell differentiation. The findings indicated that it could serve as a selective modulator, potentially aiding in the treatment of autoimmune disorders .
Q & A
Q. How can researchers optimize the synthesis of the compound to improve yield and stereochemical control?
Methodological Answer: The synthesis route can be optimized by:
- Protection Strategies : Use di-tert-butyl dicarbonate (Boc₂O) to introduce tert-butyl carbamate groups under anhydrous conditions (e.g., 1,4-dioxane with TEA as a base), as demonstrated in analogous pyridine derivatives .
- Temperature Control : Maintain low temperatures (0°C) during Boc protection to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or vacuum drying for hygroscopic intermediates .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the trans-configuration of the pyrrolidine ring and substituent positions.
- HPLC with Chiral Columns : Confirm enantiomeric purity (>99% ee) using chiral stationary phases (e.g., Chiralcel OD), as applied to structurally related pyrrolidine derivatives .
- X-ray Crystallography : Resolve absolute stereochemistry for crystalline intermediates, referencing protocols for similar tert-butyl-protected compounds .
Q. How can researchers address challenges in isolating the racemic mixture during purification?
Methodological Answer:
- Solvent Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to selectively precipitate the racemic form.
- Acid-Base Extraction : Partition the compound between organic and aqueous phases (e.g., 1 N HCl) to remove unreacted starting materials, as seen in tert-butyl carbamate syntheses .
Advanced Research Questions
Q. What methodologies enable resolution of the racemic mixture into individual enantiomers?
Methodological Answer:
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer’s ester group (e.g., methyl or tert-butyl esters).
- Chiral Chromatography : Optimize mobile phases (e.g., hexane/isopropanol) on preparative HPLC systems, guided by enantiomer-specific melting points and optical rotations observed in related compounds (e.g., KUD983: m.p. 144–146°C, [α]D²¹ +84.6°) .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Degradation Studies : Expose the compound to pH-adjusted buffers (e.g., 0.1 M HCl/NaOH) at 25–40°C for 24–72 hours. Monitor decomposition via LC-MS, noting susceptibility of the tert-butyl ester to acid hydrolysis.
- Oxidative Stress Tests : Use H₂O₂ or mCPBA to assess pyridine ring stability, comparing results to fluoro- or methoxy-substituted analogs .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) influence biological activity?
Methodological Answer:
- SAR Analysis : Synthesize analogs (e.g., replacing 2-chloro with 2-fluoro or 5-methyl with 5-pivalamido groups) and compare binding affinities in receptor assays .
- Computational Modeling : Perform docking studies to evaluate steric/electronic effects of substituents on target interactions, referencing pyridine derivatives with similar substitutions .
Q. How should researchers reconcile contradictory reactivity data from structurally similar compounds?
Methodological Answer:
- Comparative Kinetic Studies : Measure reaction rates (e.g., hydrolysis of tert-butyl esters) across analogs (e.g., HB454 vs. HB613) to identify substituent-driven trends .
- Meta-Analysis : Cross-reference published data on pyrrolidine-pyridine hybrids, emphasizing differences in steric hindrance (e.g., tert-butyl vs. benzyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
